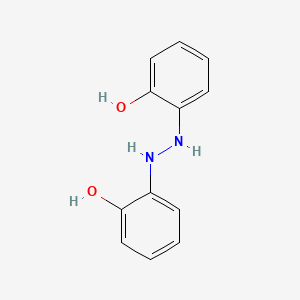
Hydrazobenzene-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazobenzene-2,2’-diol is an organic compound characterized by the presence of two hydroxyl groups and a hydrazine linkage between two benzene rings. This compound is notable for its unique structure, which includes aromatic rings and hydroxyl functionalities, making it a subject of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrazobenzene-2,2’-diol can be synthesized through the reduction of azobenzene-2,2’-diol. This reduction is typically carried out using reducing agents such as sodium dithionite or zinc dust in an acidic medium. The reaction conditions often involve refluxing the mixture to ensure complete reduction.
Industrial Production Methods: On an industrial scale, the synthesis of hydrazobenzene-2,2’-diol may involve catalytic hydrogenation of azobenzene-2,2’-diol using a palladium or platinum catalyst. This method is preferred due to its efficiency and scalability, allowing for the production of large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hydrazobenzene-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azobenzene-2,2’-diol.
Reduction: Further reduction can lead to the formation of aniline derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products:
Oxidation: Azobenzene-2,2’-diol.
Reduction: Aniline derivatives.
Substitution: Ethers or esters of hydrazobenzene-2,2’-diol.
Applications De Recherche Scientifique
Hydrazobenzene-2,2’-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Hydrazobenzene-2,2’-diol is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hydrazobenzene-2,2’-diol involves its interaction with molecular targets through its hydroxyl and hydrazine functionalities. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its activity.
Comparaison Avec Des Composés Similaires
Azobenzene-2,2’-diol: Similar in structure but differs in its oxidation state.
Aniline derivatives: Products of the reduction of hydrazobenzene-2,2’-diol.
Hydrazobenzene: Lacks the hydroxyl groups present in hydrazobenzene-2,2’-diol.
Uniqueness: Hydrazobenzene-2,2’-diol is unique due to the presence of both hydroxyl groups and a hydrazine linkage, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound in various chemical transformations and applications.
Propriétés
IUPAC Name |
2-[2-(2-hydroxyphenyl)hydrazinyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16/h1-8,13-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCROLLMFVYHCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NNC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)


![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)
![5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole](/img/structure/B8047583.png)

![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8047603.png)


![sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate](/img/structure/B8047620.png)
![2-[3-(2-amino-2-hydroxyiminoethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B8047628.png)



